7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenoxy group and the triazolopyrimidine ring system imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-chlorophenol and ethyl bromoacetate.
Formation of the Chlorophenoxy Intermediate: 3-chlorophenol is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the ethyl 3-chlorophenoxyacetate intermediate.
Cyclization: The ethyl 3-chlorophenoxyacetate is then subjected to cyclization with 3-amino-1,2,4-triazole under acidic conditions to form the triazolopyrimidine ring system.
Final Product Formation: The resulting intermediate is further reacted with appropriate reagents to introduce the ethyl group at the desired position, yielding this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester or amide functionalities within the molecule can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to each reaction type.
Scientific Research Applications
7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a chemical probe to study the function of specific proteins or pathways in living systems.
Mechanism of Action
The mechanism of action of 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring system and may exhibit similar biological activities, but differ in their substituents and overall structure.
Chlorophenoxy Compounds: Compounds containing the chlorophenoxy group may have similar chemical reactivity but differ in their core structures and applications.
Triazolopyrimidine Analogues: These analogues have variations in the substituents on the triazolopyrimidine ring, leading to differences in their chemical and biological properties.
Properties
IUPAC Name |
7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJOPMTANXDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.